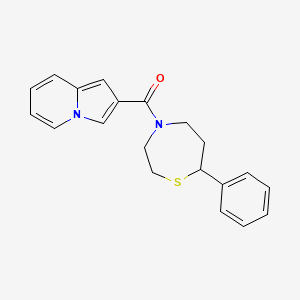![molecular formula C15H23NO3 B2791194 Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate CAS No. 2503207-06-3](/img/structure/B2791194.png)
Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate is a synthetic organic compound with the molecular formula C15H23NO3 and a molecular weight of 265.35 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring and an ethynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-ethynyl-7-oxaspiro[35]nonan-2-yl)carbamate typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle reactive intermediates and hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The spirocyclic core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate is not fully understood. its unique structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The ethynyl group and spirocyclic core may play crucial roles in binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl N-(2-ethynyl-7,7-difluorospiro[3.5]nonan-2-yl)carbamate: Similar structure with fluorine atoms replacing hydrogen atoms in the spirocyclic core.
Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate: Lacks the oxaspiro ring but retains the ethynyl and carbamate groups.
Uniqueness
Tert-butyl N-(2-ethynyl-7-oxaspiro[35]nonan-2-yl)carbamate is unique due to its combination of an ethynyl group and an oxaspiro ring, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
tert-butyl N-(2-ethynyl-7-oxaspiro[3.5]nonan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-5-15(16-12(17)19-13(2,3)4)10-14(11-15)6-8-18-9-7-14/h1H,6-11H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYJWIYYGKWRED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCOCC2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-fluorophenyl)-1,3-dimethyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2791111.png)
![1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B2791112.png)
![3-[1-(6-Cyclobutylpyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2791113.png)


![2-(1H-indol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2791119.png)






![9-(2,3-dimethylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791130.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2791131.png)
